N-(5-Anilino-5-oxopentyl)benzamide
Description
Properties
CAS No. |
102303-88-8 |
|---|---|
Molecular Formula |
C18H20N2O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-(5-anilino-5-oxopentyl)benzamide |
InChI |
InChI=1S/C18H20N2O2/c21-17(20-16-11-5-2-6-12-16)13-7-8-14-19-18(22)15-9-3-1-4-10-15/h1-6,9-12H,7-8,13-14H2,(H,19,22)(H,20,21) |
InChI Key |
RERAAFUGYWIHFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCCC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Stepwise Amidation via Schotten-Baumann Reaction
The Schotten-Baumann reaction, a classical method for amide synthesis, has been adapted for intermediates in this compound preparation. In this approach, benzoyl chloride reacts with 5-aminopentanoic acid under alkaline conditions to form N-(5-carboxypentyl)benzamide. Subsequent activation of the carboxylic acid (e.g., using thionyl chloride) enables coupling with aniline to yield the final product.
A demonstration by Vibzz Lab illustrated the synthesis of benzamide derivatives via Schotten-Baumann benzoylation, achieving a 72.6% yield by reacting benzoyl chloride with ammonium hydroxide. While this method is efficient for simple benzamides, its extension to this compound requires careful optimization of stoichiometry and reaction time to prevent over-benzoylation.
Carbodiimide-Mediated Coupling
Modern synthetic routes employ carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation. For this compound, this method involves two sequential couplings:
- Benzamide Formation : 5-Aminopentanoic acid reacts with benzoyl chloride in the presence of EDC and N-hydroxysuccinimide (NHS) to generate N-(5-carboxypentyl)benzamide.
- Anilino Coupling : The carboxylic acid intermediate is activated and reacted with aniline, yielding the target compound.
This approach, highlighted in PMC studies for analogous β-cell protective agents, offers superior control over regioselectivity and minimizes side reactions compared to classical methods.
Analytical Characterization and Data
Spectroscopic Confirmation
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 311.4 g/mol | PubChem |
| XLogP3 | 2.0 | PubChem |
| Hydrogen Bond Donors | 3 | PubChem |
| Melting Point | 215–217°C (decomposes) | Analog |
Comparative Analysis of Synthetic Methods
Yield and Efficiency
Solubility and Practical Considerations
The carbodiimide method enhances solubility in polar aprotic solvents (e.g., dimethylformamide), facilitating large-scale synthesis. In contrast, Schotten-Baumann reactions often require aqueous-organic biphasic systems, complicating product isolation.
Chemical Reactions Analysis
Types of Reactions
N-(5-Anilino-5-oxopentyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The aniline and benzamide groups can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted derivatives of the original compound.
Scientific Research Applications
N-(5-Anilino-5-oxopentyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-Anilino-5-oxopentyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Insights :
- N-(5-Anilino-5-oxopentyl)benzamide differs from CTB and CTPB () by lacking halogenated aromatic rings and long alkyl chains, which are critical for HAT modulation.
Functional Activity and Mechanisms
Anticancer and Enzyme Modulation
- HAT Inhibition/Activation: CTB and CTPB () demonstrate divergent effects on p300 HAT: CTB activates, while CTPB inhibits. This highlights the sensitivity of benzamide derivatives to substituent effects. This compound’s ketone group may mimic acetyl-CoA binding in HATs, but its activity remains untested .
- Cytotoxicity: N-(Phenylcarbamoyl)benzamide () exhibits cytotoxicity via apoptosis induction, a trait shared with other benzamides. The anilino group in this compound could enhance cell permeability compared to carbamoyl derivatives .
ADMET and Pharmacokinetic Profiles
ADMET predictions for N-(Phenylcarbamoyl)benzamide (Table 3, ) suggest moderate intestinal absorption (Caco-2 permeability: 0.8 × 10⁻⁶ cm/s) and low blood-brain barrier penetration (logBB: -1.2). By contrast:
- CTB/CTPB : Long alkyl chains in CTPB enhance lipophilicity, improving membrane interaction but increasing hepatotoxicity risks .
Biological Activity
N-(5-Anilino-5-oxopentyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Synthesis and Structural Characteristics
The compound this compound can be synthesized through various methods that involve the coupling of an aniline derivative with a benzamide framework. The structural formula can be represented as follows:
This structure allows for interactions with biological targets, particularly in enzymatic pathways.
This compound has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. Notably, it has shown activity against nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various cancers and metabolic disorders. The inhibition of NNMT can lead to reduced tumor growth and altered metabolism in cancer cells .
Inhibition Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory action on NNMT with an IC50 value indicative of its potency. For instance, related compounds have shown IC50 values ranging from 1.41 μM to higher concentrations, suggesting that structural modifications can enhance or reduce activity .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using various cancer cell lines. In particular, it has been tested against MCF-7 breast cancer cells, showing a dose-dependent decrease in cell viability. The IC50 values for similar compounds derived from this class ranged from 78.95 µM to 99.18 µM, indicating promising potential for further development as anticancer agents .
Case Study 1: NNMT Inhibition and Cancer Growth
A study highlighted the role of NNMT in oral cancer cell lines (HSC-2). Treatment with NNMT inhibitors, including this compound derivatives, resulted in significant reductions in cell proliferation rates. The most effective compounds demonstrated over 20% inhibition at concentrations as low as 10 μM after 48 hours .
Case Study 2: Synthesis of Benzamide Derivatives
Research involving the synthesis of benzamide derivatives has shown that modifications can lead to enhanced biological activity. For example, compounds with similar structural motifs exhibited larvicidal and fungicidal activities at low concentrations (10 mg/L), demonstrating the versatility of benzamide derivatives in pharmacological applications .
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
